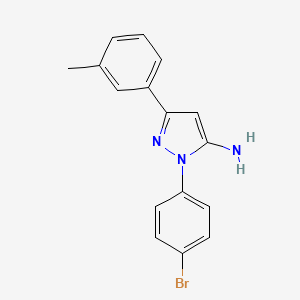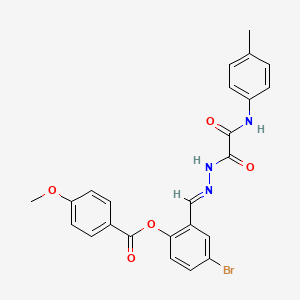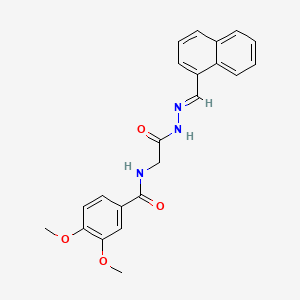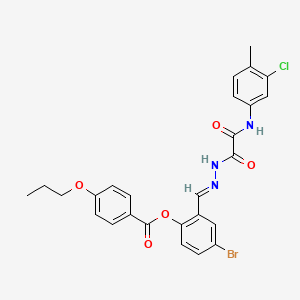
1-(4-Bromophenyl)-3-M-tolyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a solid with a pale orange to pale brown color.
- The compound is soluble in ethanol, 2-propanol, acetone, and toluene, and it exhibits slight solubility in chloroform and methanol .
- Its melting point is around 171-174°C .
- Commonly used synonyms include 4,4’-DBP , 4,4’-dibromodibenzophenone , and methanone, bis[4-bromophenyl]- .
4,4’-Dibromobenzophenone: is a symmetrical diaryl ketone with the chemical formula C13H8Br2O .
Preparation Methods
4,4’-Dibromobenzophenone: can be synthesized through the following method:
Chemical Reactions Analysis
- Common reagents include Pd/CaCO3 , CuI , and DMSO .
4,4’-Dibromobenzophenone: can undergo various reactions, including:
Scientific Research Applications
- Medicinal Chemistry : The compound’s structure makes it a valuable intermediate for synthesizing pharmaceuticals.
- Polymer Chemistry : It plays a role in the development of polymers and materials.
- Natural Products : Some natural products and bioactive molecules share a similar diaryl ketone scaffold .
Mechanism of Action
- Unfortunately, specific details about the mechanism of action for 4,4’-Dibromobenzophenone are not readily available in the literature. Further research would be needed to explore this aspect.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related diaryl ketones or compounds with similar structural features to highlight its uniqueness.
Remember that this compound’s applications extend beyond the scope of this article, and further research can provide deeper insights
Properties
CAS No. |
618098-23-0 |
|---|---|
Molecular Formula |
C16H14BrN3 |
Molecular Weight |
328.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3/c1-11-3-2-4-12(9-11)15-10-16(18)20(19-15)14-7-5-13(17)6-8-14/h2-10H,18H2,1H3 |
InChI Key |
DHPWHKVMKVCEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B12017400.png)
![[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12017407.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)

![N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12017422.png)

![Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017428.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12017467.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)
